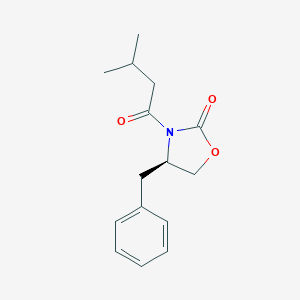

(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one

描述

®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of both an oxazolidinone ring and a benzyloxy group makes it a versatile intermediate in the synthesis of various complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Acylation: The final step involves the acylation of the oxazolidinone ring with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for ®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Nucleophilic Substitution Reactions

The oxazolidinone ring’s nitrogen atom exhibits nucleophilic reactivity under basic conditions, enabling substitution reactions essential for modifying the compound’s functional groups.

Key Reaction Pathway :

-

N-Acylation : Deprotonation with strong bases like n-BuLi generates a resonance-stabilized enolate, which reacts with electrophiles such as acyl chlorides or alkyl halides. For example, treatment with butyryl chloride at −78°C yields acylated derivatives with high regioselectivity .

-

Alkylation : Enolate intermediates undergo alkylation with reagents like methyl iodide (MeI), producing branched derivatives. A study reported 85% yield for methyl group addition under NaHMDS-mediated conditions .

Table 1: N-Acylation and Alkylation Conditions

| Reaction Type | Base | Electrophile | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| N-Acylation | n-BuLi | Butyryl chloride | −78°C | 92% | |

| Alkylation | NaHMDS | Methyl iodide | −78°C → 0°C | 85% |

Asymmetric Enolate Alkylation

The compound’s chiral auxiliary directs stereoselectivity during enolate formation, enabling asymmetric alkylation for constructing quaternary stereocenters.

Mechanistic Insight :

-

Deprotonation with chiral bases (e.g., LiHMDS) generates a Z-enolate, which reacts with alkyl halides to form products with >95% diastereomeric excess (de) .

-

Steric hindrance from the benzyl group ensures preferential attack on the less hindered face of the enolate.

Example :

Reaction with allyl bromide in THF at −78°C produces (2R,3S)-configured products in 89% yield and 97% de .

Aldol Reactions

The oxazolidinone framework facilitates stereocontrolled aldol additions, critical for synthesizing β-hydroxy carbonyl compounds.

Key Findings :

-

Syn-Selectivity : Boron enolates derived from the compound react with aldehydes to form syn-aldol adducts. For instance, reaction with benzaldehyde yields 82% syn-product with 94% de .

-

Catalytic Systems : TiCl₄ or Sn(OTf)₂ enhances reactivity and selectivity under mild conditions .

Table 2: Aldol Reaction Performance

| Aldehyde | Catalyst | Temperature | syn:anti Ratio | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | TiCl₄ | −78°C | 95:5 | 82% | |

| Hexanal | Sn(OTf)₂ | −20°C | 90:10 | 78% |

Hydroxylation and Oxidation

The 3-methylbutanoyl side chain undergoes site-selective oxidation, enabling further functionalization.

Reaction Pathways :

-

Epoxidation : Treatment with VO(acac)₂ and t-BuOOH forms epoxides, which cyclize intramolecularly to yield γ-lactones .

-

Hydroxylation : Enzymatic or chemical oxidation introduces hydroxyl groups, enhancing biological activity .

Example :

Epoxidation of the allyl-substituted derivative produces a γ-lactone with 88% yield and 91% enantiomeric excess (ee) .

Cleavage and Auxiliary Removal

The oxazolidinone auxiliary is cleaved under specific conditions to yield carboxylic acids or alcohols.

Methods :

-

Hydrolytic Cleavage : LiOH/H₂O₂ in THF/H₂O removes the auxiliary, yielding enantiopure carboxylic acids (e.g., 94% yield for (2R,3R)-3-hydroxy-2-methylbutanoic acid) .

-

Reductive Cleavage : LiAlH₄ reduces the oxazolidinone to a primary alcohol, retaining stereochemistry (e.g., 90% yield for (2R)-methylbutanol) .

科学研究应用

Medicinal Chemistry

The compound is primarily recognized for its role in the development of new antibiotics, particularly against Gram-positive bacteria. The oxazolidinone structure is known to inhibit bacterial protein synthesis, making it a candidate for further development in antibiotic therapies.

Antibacterial Activity

Research indicates that (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one exhibits notable antibacterial properties. Its mechanism of action involves binding to bacterial ribosomes, which is crucial for inhibiting protein synthesis. This property is essential for combating antibiotic-resistant strains of bacteria, a growing concern in public health.

Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its use in asymmetric reactions allows chemists to create compounds with specific stereochemistry, which is vital in drug development.

Case Studies in Asymmetric Synthesis

Several studies have demonstrated the effectiveness of this compound as a chiral auxiliary:

- Study on Enolate Alkylation : The compound was immobilized on resin and used in enolate alkylation reactions, showing high yields and excellent enantioselectivity. This method allowed for the recycling of the auxiliary up to three times without loss of yield or selectivity .

- Directed Cyclopropanation : The oxazolidinone fragment was used to direct cyclopropanation reactions, showcasing its versatility in complex organic synthesis .

Pharmacokinetics and Drug Development

The pharmacokinetic properties of this compound are crucial for its application as a therapeutic agent. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to optimize its efficacy and safety in clinical settings.

Comparative Analysis with Related Compounds

To understand the unique advantages of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | Oxazolidinone | Antibacterial |

| (R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | Oxazolidinone | Chiral auxiliary |

| (S)-4-Benzyl-2-oxazolidone | Oxazolidinone | Antibacterial and anti-inflammatory |

作用机制

The mechanism of action of ®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through non-covalent interactions and steric hindrance, which guide the formation of specific enantiomers.

相似化合物的比较

Similar Compounds

(S)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one: The enantiomer of the compound , with similar properties but opposite chirality.

®-4-Benzyloxazolidin-2-one: Lacks the 3-methylbutanoyl group, making it less versatile in certain synthetic applications.

®-3-(3-Methylbutanoyl)-4-methyloxazolidin-2-one: Similar structure but with a methyl group instead of a benzyloxy group.

Uniqueness

®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one is unique due to the combination of its chiral oxazolidinone ring and benzyloxy group, which provide both steric and electronic effects that are beneficial in asymmetric synthesis. This makes it a valuable tool for chemists working on the synthesis of complex, chiral molecules.

生物活性

(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one, a chiral oxazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anti-inflammatory agent. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- CAS Number : 145589-03-3

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 412.9 ± 14.0 °C at 760 mmHg

The oxazolidinone structure is characterized by a five-membered ring containing nitrogen and oxygen, which is essential for its biological activity. The presence of both a benzyl group and a 3-methylbutanoyl moiety contributes to its unique chemical properties.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinone antibiotics like linezolid .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Enterococcus faecalis | 1.0 μg/mL |

| Streptococcus pneumoniae | 0.25 μg/mL |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines. However, further research is needed to elucidate the exact mechanisms and efficacy in vivo .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the oxazolidinone ring : This is achieved through a condensation reaction between appropriate amines and carbonyl compounds.

- Chiral resolution : Enantiomers can be separated using chiral chromatography or enzymatic methods to obtain the desired (R) form.

- Modification of substituents : The introduction of the benzyl and 3-methylbutanoyl groups is performed using standard organic synthesis techniques.

This synthetic versatility allows for modifications that can enhance biological activity and selectivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Variations in substituents on the oxazolidinone ring can significantly impact its antibacterial potency and selectivity.

Comparative Analysis with Related Compounds

The following table summarizes related compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | 104266-90-2 | 1.00 |

| (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | 131685-53-5 | 0.96 |

| (S)-4-Phenyl-3-propionyloxazolidin-2-one | 184363-66-4 | 0.89 |

The variations in biological activity among these compounds highlight the importance of specific functional groups in determining their pharmacological effects.

Case Studies

Several studies have investigated the biological activity of oxazolidinones, including this compound:

- Study on Antibacterial Efficacy :

- Anti-inflammatory Research :

属性

IUPAC Name |

(4R)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGXEUXQJIKZMY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464472 | |

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145589-03-3 | |

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。